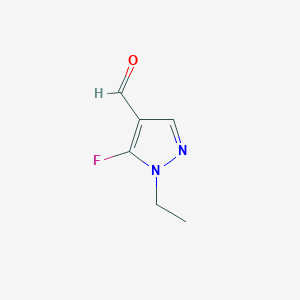

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

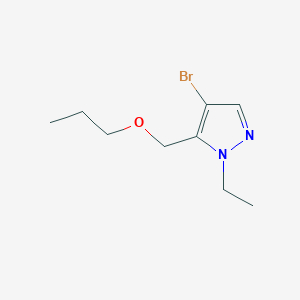

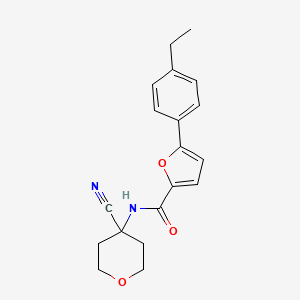

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C6H7FN2O. It has a molecular weight of 142.13 . The IUPAC name for this compound is 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis

The molecular structure of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is attached to a fluorine atom and an ethyl group .Chemical Reactions Analysis

Pyrazoles, including 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde has a molecular weight of 142.13 . The exact physical properties such as melting point, boiling point, and density are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde and its derivatives have been extensively studied for their synthesis and crystal structures. The compound is a key precursor in the synthesis of various pyrazole compounds, such as N-substituted pyrazolines, synthesized by condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. The structures of these compounds have been elucidated using X-ray single-crystal structure determination, revealing specific dihedral angles and molecular conformations (Loh et al., 2013).

Synthesis and Biological Investigations

This compound has also been used to synthesize quinolinyl chalcones containing a pyrazole group. These compounds have shown promising antimicrobial properties and moderate antioxidant activity. The synthesis involves Claisen–Schmidt condensation under ultrasonic methods, and the compounds were characterized by spectroscopic methods and X-ray crystallography (Prasath et al., 2015).

Role in Synthesis of Ferrocene Derivatives

New ferrocene derivatives involving 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde have been synthesized, exhibiting interesting electrochemical properties. These compounds demonstrated a reversible one-electron oxidation-reduction wave, which is significant for their potential applications in various electrochemical devices (Rodionov et al., 2011).

Antimicrobial and Antioxidant Properties

Several derivatives of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde have been synthesized and screened for their in vitro antimicrobial, antifungal, and antioxidant activities. Some of these compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, indicating their potential therapeutic applications (Bhat et al., 2016).

Wirkmechanismus

Target of Action

It’s worth noting that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde may also interact with various biological targets.

Mode of Action

Fluorine atoms are often incorporated into drug molecules to enhance their binding affinity and selectivity . The pyrazole ring, on the other hand, is a common feature in many bioactive compounds and is known to contribute to their biological activity .

Biochemical Pathways

Given the broad range of biological activities exhibited by pyrazole derivatives , it is plausible that this compound could influence multiple biochemical pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is currently unavailable For instance, the ethyl group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution. The fluorine atom, on the other hand, could enhance the compound’s metabolic stability .

Result of Action

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could exert a variety of molecular and cellular effects.

Eigenschaften

IUPAC Name |

1-ethyl-5-fluoropyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-2-9-6(7)5(4-10)3-8-9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEBFLDYSBLNLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2466298.png)

![2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2466301.png)

![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2466303.png)

![2-[9-(4-Methylphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2466305.png)

![N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2466314.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B2466318.png)